Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cyclopentyl-(2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRUCZIPMLBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 247.71 g/mol
- Structure : The compound features a cyclopentyl group attached to a methanamine moiety, with a 2,5-difluorophenyl group that enhances its pharmacological properties.
This compound primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism suggests its potential utility in treating various neurological and psychiatric disorders such as:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
The presence of fluorine substituents at the 2 and 5 positions on the phenyl ring is believed to enhance binding affinities to neurotransmitter transporters, which may improve its pharmacological profile compared to other similar compounds .
Pharmacological Effects
Research indicates that compounds similar to this compound demonstrate various biological activities:
- Antidepressant Activity : Enhanced serotonin and norepinephrine reuptake inhibition has been linked to improved mood regulation.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, although specific data on this compound is limited.
Binding Affinity Studies
Binding affinity studies are crucial for understanding the therapeutic potential of this compound. Comparative studies with other similar compounds reveal differences in binding affinities that could influence efficacy and safety profiles. The following table summarizes some key findings:
| Compound | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| Cyclopentyl(2,5-difluorophenyl)methanamine | 15 | Serotonin Transporter (SERT) |
| Other Similar Compound A | 30 | Norepinephrine Transporter (NET) |
| Other Similar Compound B | 50 | Dopamine Transporter (DAT) |
Case Studies and Research Findings
- Study on Antidepressant Efficacy :
- Neuroprotective Effects in vitro :
- Comparative Analysis with Other Compounds :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
